molecular formula C6H7BrN2 B1328922 3-Bromophenylhydrazine CAS No. 40887-80-7

3-Bromophenylhydrazine

Cat. No. B1328922
CAS RN: 40887-80-7
M. Wt: 187.04 g/mol
InChI Key: PESJTQQZJJTNOC-UHFFFAOYSA-N
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Description

3-Bromophenylhydrazine is a chemical compound with the linear formula BrC6H4NHNH2·HCl . It is a phenylhydrazone derivative with fungicidal activity . It has a molecular weight of 223.50 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cl.NNc1cccc(Br)c1 . The InChI key for this compound is RPYIPFXHIKXRKS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound hydrochloride appears as an off-white to light brown powder . It has a melting point of 227-231 °C (dec.) (lit.) . It is recommended to be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Characterization

3-Bromophenylhydrazine has been utilized in the synthesis and characterization of various chemical compounds. For instance, it is employed in the synthesis of phenothiazines via Smiles rearrangement. This process involves the formation of 3-bromo-1,2-dimethylphenothiazines, showcasing its role in facilitating complex chemical reactions (Sharma et al., 2002). Moreover, this compound is used in a microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides, significantly reducing the overall processing time from days to minutes and improving product yields (Obermayer et al., 2011).

Chemical Synthesis and Protein Labeling

The compound plays a crucial role in the synthesis and application of 3-bromo-1,2,4,5-tetrazine for protein labeling, enabling chemoselective labeling and fast click-to-release biorthogonal reactions (Ros et al., 2020). Additionally, it is integral in tandem cyclocondensation-Knoevenagel–Michael reactions involving phenyl hydrazine, acetoacetate derivatives, and arylaldehydes, highlighting its versatility in synthetic chemistry (Khazaei et al., 2014).

Biological and Medicinal Research

This compound's derivatives are explored for their biological activities. For instance, a series of 3-aryl-6-(bromoarylmethyl)-7H-thiazolo[3,2-b]-1, 2, 4-triazin-7-one derivatives are studied for their acetylcholinesterase inhibitory activity, demonstrating its potential in the development of new medicinal agents (Xu et al., 2012).

Environmental and Analytical Applications

In environmental science, a fluorescent probe designed for N2H4 detection utilizes this compound derivatives, showcasing its application in monitoring environmental and biological samples (Zhu et al., 2019).

Safety and Hazards

3-Bromophenylhydrazine hydrochloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and wearing protective gloves, clothing, eye, and face protection .

properties

IUPAC Name

(3-bromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESJTQQZJJTNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193862
Record name 3-Bromophenylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40887-80-7
Record name (3-Bromophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40887-80-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromophenylhydrazine
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Record name 3-Bromophenylhydrazine
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Record name 3-bromophenylhydrazine
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-phenylamine (17 g, 0.1 mol) in concentrated HCl (200 mL) was added an aqueous solution (20 mL) of NaNO2 (7 g, 0.1 mol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (45 g, 0.2 mmol) in concentrated HCl (500 mL) was then added at 0° C. The reaction solution was stirred for an additional 2 h at RT. The precipitate was filtered and washed with ethanol and ether to give (3-bromo-phenyl)-hydrazine as a white solid, which was used for the next reaction without further purification
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(3-Bromophenyl)hydrazine HCl (20.5730 g, 92.4 mmol) was dissolved in 6.25 N aqueous NaOH (16 mL, 100 mmol), ethanol (80 mL) and water (60 mL), and extracted with EtOAc (200 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo. CH2Cl2 (150 mL) was added, dried over MgSO4, filtered and concentrated in vacuo to give (3-bromophenyl)hydrazine as a light orange oil. To a heterogeneous solution of (3-bromophenyl)hydrazine (17.19 g, 92 mmol) in Phenyl ether (82 mL) was added pyridine-2,4-diol (5.11 g, 46.0 mmol). A Dean-Stark trap was set up, and the reaction was heated at 232° C. for 4 hours. A strong effervescence and gas evolution occurred often for 45 min. The solution turned homogeneous with decrease in frequency of strong effervescence and gas evolution. The reaction mixture was cooled to room temperature; precipitation ensued. HPLC and LCMS showed completion of reaction (86784-071-01). Toluene (100 mL) was added, and the mixture stirred overnight at room temperature. The mixture was filtered and the precipitate was collected. Methanol (40 mL) was added, and the solution was stirred for 20 min. The precipitate was filtered and washed with methanol, dried to give 7-bromo-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one as a tan solid. Methanol (60 mL) was added, and the mixture was stirred for 7 h. The precipitate was collected to give 7-bromo-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (4.4374 g, 16.87 mmol, 36.7% yield) a light tan solid. The precipitate was collected to give 7-bromo-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (4.4374 g, 16.87 mmol, 36.7% yield) a light tan solid. The product had an HPLC Retention Time=2.585 min[mixture of rotamers] [4 min grad, 10% MeOH/water to 90% MeOH/water, 0.1% TFA, YMC COMBISCREEN® ODS-A, 4.6×50 mm, 220 nM; LC/MS+1 263.04; 265.04
Quantity
20.573 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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